molecular formula C13H9FN2 B14083810 3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile

3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile

Katalognummer: B14083810
Molekulargewicht: 212.22 g/mol
InChI-Schlüssel: KXMMCLROQOQEND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile is a biphenyl derivative characterized by the presence of an amino group at the 3-position, a fluoro group at the 3’-position, and a carbonitrile group at the 4-position. Biphenyl derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent such as dioxane .

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The choice of reagents, catalysts, and solvents is optimized for cost-effectiveness and efficiency. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, fluoro, and carbonitrile groups can influence its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H9FN2

Molekulargewicht

212.22 g/mol

IUPAC-Name

2-amino-4-(3-fluorophenyl)benzonitrile

InChI

InChI=1S/C13H9FN2/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-7H,16H2

InChI-Schlüssel

KXMMCLROQOQEND-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.